![molecular formula C17H23N5O4 B4657537 1-{[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}piperidine](/img/structure/B4657537.png)
1-{[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}piperidine
説明
1-{[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}piperidine, commonly known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. The synthesis of TTP488 is a complex process that involves several chemical reactions.
科学的研究の応用
TTP488 has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. TTP488 has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation. Neuroinflammation is a common feature of many neurological disorders, and the inhibition of microglial activation by TTP488 has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.
作用機序
TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is a cell surface receptor that binds to various ligands such as advanced glycation end products, beta-amyloid, and S100/calgranulin proteins. RAGE activation has been implicated in the pathogenesis of various neurological disorders, and the inhibition of RAGE by TTP488 has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.
Biochemical and physiological effects:
TTP488 has been shown to inhibit the activation of microglia, reduce neuroinflammation, and improve cognitive function in animal models of Alzheimer's disease. TTP488 has also been shown to reduce the accumulation of beta-amyloid, which is a hallmark feature of Alzheimer's disease. In addition, TTP488 has been shown to reduce the motor deficits and neurodegeneration in animal models of Parkinson's disease and Huntington's disease.
実験室実験の利点と制限
The advantages of using TTP488 in lab experiments include its high selectivity for RAGE and its ability to reduce neuroinflammation and improve cognitive function in animal models of neurological disorders. However, the limitations of using TTP488 in lab experiments include its complex synthesis method and its potential toxicity at high doses.
将来の方向性
For the research on TTP488 include the development of more efficient synthesis methods, the optimization of dosing regimens, and the evaluation of its potential therapeutic applications in other neurological disorders. In addition, the development of RAGE-selective ligands with improved pharmacokinetic properties may lead to the development of more effective therapies for neurological disorders.
特性
IUPAC Name |
1-piperidin-1-yl-2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-24-13-9-12(10-14(25-2)16(13)26-3)17-18-20-22(19-17)11-15(23)21-7-5-4-6-8-21/h9-10H,4-8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAWZONWYJRUKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CC(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-yl-2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。